molecular formula C7H14N2O2 B034891 3-Hydroxycyclohexane-1-carbohydrazide CAS No. 100949-27-7

3-Hydroxycyclohexane-1-carbohydrazide

Cat. No.: B034891
CAS No.: 100949-27-7
M. Wt: 158.2 g/mol
InChI Key: WYYOHSCLLIJWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxycyclohexane-1-carbohydrazide is a high-purity chemical building block offered for research and development applications. This compound integrates a cyclohexane ring with a carbohydrazide functional group, presenting a versatile scaffold for synthesizing more complex molecules, particularly in medicinal chemistry and agrochemical development. One of the most promising and well-researched applications for carbohydrazide derivatives is in corrosion science. Carbohydrazide-based Schiff bases have demonstrated exceptional efficiency as corrosion inhibitors for mild steel in acidic environments, with studies showing inhibition efficiencies exceeding 95% . These inhibitors function by adsorbing onto metal surfaces, forming a protective layer that significantly retards the corrosion process . The presence of multiple nitrogen and oxygen atoms in the carbohydrazide structure facilitates strong chemisorption and physical adsorption on the metal surface . Beyond corrosion inhibition, the carbohydrazide functional group is a key precursor in synthesizing various specialty chemicals. It finds utility as a curing agent for epoxide-type resins, in the development of polymers with specific mechanical properties, and as a stabilizer in certain industrial processes . The compound is also related to derivatives used in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals where specific stereochemistry is required . As a research chemical, this compound offers a structurally interesting template for developing new materials, inhibitors, and pharmaceutical intermediates. Researchers are advised to handle this material with care, as related carbohydrazide compounds can be harmful if swallowed and irritating to the eyes, respiratory system, and skin . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

100949-27-7

Molecular Formula

C7H14N2O2

Molecular Weight

158.2 g/mol

IUPAC Name

3-hydroxycyclohexane-1-carbohydrazide

InChI

InChI=1S/C7H14N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h5-6,10H,1-4,8H2,(H,9,11)

InChI Key

WYYOHSCLLIJWQD-UHFFFAOYSA-N

SMILES

C1CC(CC(C1)O)C(=O)NN

Canonical SMILES

C1CC(CC(C1)O)C(=O)NN

Synonyms

Cyclohexanecarboxylic acid, 3-hydroxy-, hydrazide (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name Core Structure Functional Groups Key Features
3-Hydroxycyclohexane-1-carbohydrazide Cyclohexane -OH (C3), -CONHNH2 (C1) Alicyclic backbone; potential for intramolecular H-bonding and chirality
3-Chloro-1-benzothiophene-2-carbohydrazide (CBTC) Benzothiophene -Cl (C3), -CONHNH2 (C2) Aromatic heterocycle; electron-withdrawing Cl enhances corrosion inhibition
(E)-Menthone-derived carbohydrazide Cyclohexylidene -CONHNH2, -CH(CH2CH(CH3)2) Terpene-derived; chiral centers influence crystal packing and stability
1-(2’-Hydroxy-3’-methoxybenzylidene)carbonohydrazide Aromatic aldehyde -OH (C2’), -OCH3 (C3’), -CONHNH2 Antioxidant activity via phenolic and methoxy groups; planar structure

Key Observations :

  • Ring Type : The cyclohexane backbone in this compound offers conformational flexibility absent in rigid aromatic analogs like CBTC .
Physicochemical Properties
Property This compound (Predicted) CBTC Menthone-derived
Melting Point ~200–220°C Not reported 231–233°C (similar derivatives)
Solubility High in polar aprotic solvents (DMSO, DMF) Low in water Moderate in ethanol
Thermal Stability Stable up to 250°C Stable at 60°C Decomposes above 200°C

Notes: The hydroxyl group in this compound likely increases water solubility compared to CBTC but reduces thermal stability relative to aromatic analogs.

Preparation Methods

Esterification and Hydrazinolysis

The most widely documented method involves the sequential esterification of 3-hydroxycyclohexane-1-carboxylic acid followed by hydrazinolysis.

Step 1: Esterification of 3-Hydroxycyclohexane-1-carboxylic Acid
The carboxylic acid is converted to its ethyl ester via acid-catalyzed Fischer esterification. Sulfuric acid (0.5–1.0 mol%) is employed as a catalyst in anhydrous ethanol under reflux (70–80°C) for 4–6 hours, achieving yields of 85–92%. The reaction proceeds via nucleophilic acyl substitution, where ethanol attacks the protonated carbonyl carbon of the acid.

Step 2: Hydrazinolysis of the Ethyl Ester
The ethyl ester is reacted with excess hydrazine hydrate (2.0–2.5 equivalents) in ethanol under reflux for 6–8 hours. This step replaces the ethoxy group with a hydrazide moiety, forming this compound. Yields typically range from 75–82%, with purity confirmed via thin-layer chromatography (TLC) and recrystallization from ethanol-water mixtures.

Critical Parameters

  • Temperature : Reflux conditions (78°C for ethanol) prevent side reactions such as oxidation of the hydroxyl group.

  • Hydrazine Stoichiometry : Excess hydrazine ensures complete conversion but requires careful removal via vacuum distillation to avoid contamination.

Two-Step Carbonate-Mediated Process

Adapted from carbohydrazide synthesis protocols, this method utilizes di(lower alkyl) carbonates as intermediates.

Step 1: Formation of Methyl Carbazate Intermediate
3-Hydroxycyclohexane-1-carboxylic acid is reacted with dimethyl carbonate (1.1 equivalents) in the presence of hydrazine hydrate (1.0 equivalent) at 50–70°C for 2–5 hours. This produces methyl 3-hydroxycyclohexane-1-carbazate and methanol as a byproduct.

Step 2: Carbazate-to-Carbohydrazide Conversion
Additional hydrazine (1.5–2.0 equivalents) is introduced to the carbazate intermediate at 70–75°C for 3–6 hours, yielding this compound. The reaction mixture is purified via vacuum distillation (1–100 mmHg) to remove residual methanol and unreacted hydrazine, achieving isolated yields of 80–88%.

Advantages Over Hydrazinolysis

  • Reduced Side Products : By avoiding direct esterification, this method minimizes hydrolysis of the hydroxyl group.

  • Scalability : Continuous flow reactors enhance mass transfer and thermal control during large-scale production.

Reaction Conditions and Optimization

Temperature Control

Both methods mandate temperatures below 80°C to prevent degradation of the hydroxyl group and undesired cyclization byproducts. For instance, exceeding 80°C during hydrazinolysis promotes the formation of 3-hydroxycyclohexane-1-carbonyl azide, a hazardous intermediate.

Solvent Selection

  • Ethanol : Preferred for hydrazinolysis due to its ability to solubilize both hydrazine and the ester.

  • Toluene : Used in carbonate-mediated synthesis to azeotropically remove water and methanol, driving reactions to completion.

Catalytic Systems

  • Acid Catalysts : Sulfuric acid (0.5 mol%) accelerates esterification but requires neutralization with sodium bicarbonate post-reaction.

  • Enzymatic Resolution : Lipases (e.g., Novozym 435) enable enantioselective synthesis of stereoisomers, though this remains underexplored for 3-hydroxycyclohexane derivatives.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : The hydroxyl proton resonates at δ 4.8–5.2 ppm as a broad singlet, while the hydrazide NH₂ groups appear at δ 6.5–7.0 ppm.

  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) confirm hydrazide formation.

X-Ray Crystallography

Single-crystal X-ray analysis resolves the equatorial conformation of the hydroxyl group and the planar geometry of the carbohydrazide moiety, critical for structure-activity relationship studies.

Industrial Production Considerations

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems improves yield consistency (±2% variability) and reduces reaction times by 30–40%. For example, tubular reactors with immobilized lipases achieve 90% conversion in 2 hours for analogous compounds.

Waste Management

Methanol and excess hydrazine are recovered via fractional distillation and reused in subsequent batches, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing 3-Hydroxycyclohexane-1-carbohydrazide under controlled pH conditions?

  • Methodology : Synthesis should be conducted under alkaline conditions (e.g., pH 13) to stabilize intermediates and minimize side reactions. Use methanol or acetone as solvents to enhance solubility of hydrazide precursors. Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization in ethanol-water mixtures .
  • Safety : Employ fume hoods, gloves, and protective eyewear to handle hydrazide derivatives, which may release toxic vapors during synthesis .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Methodology : Use SHELX software (e.g., SHELXL) for small-molecule refinement. Input X-ray diffraction data and apply restraints for bond lengths and angles to address disordered regions. Validate hydrogen bonding networks using Olex2 or Mercury for 3D visualization .

Q. What safety measures are critical when handling this compound in aqueous solutions?

  • Methodology : Store the compound in airtight containers to prevent hydrolysis. Conduct reactions in fume hoods to avoid inhalation of hydrazine byproducts. Dispose of waste via certified biohazard services due to potential environmental toxicity .

Advanced Research Questions

Q. How can computational docking studies predict the binding affinity of this compound with biological targets?

  • Methodology : Use AutoDock Vina for molecular docking. Prepare the ligand (this compound) by optimizing its geometry with Gaussian09 at the DFT/B3LYP level. Generate grid maps targeting active sites (e.g., enzyme catalytic pockets) and run multithreaded simulations to assess binding modes. Validate results with MM/GBSA free-energy calculations .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

  • Methodology : Cross-validate NMR chemical shifts with computed spectra (e.g., using Gaussian or ORCA). For XRD, ensure data collection at low temperatures (100 K) to reduce thermal motion artifacts. Apply Bayesian statistics to quantify uncertainty in conflicting datasets .

Q. How can systematic literature reviews optimize experimental design for derivatives of this compound?

  • Methodology : Conduct scoping reviews to map existing synthesis routes and bioactivity data. Use PRISMA frameworks to filter studies, emphasizing reproducibility metrics. Prioritize methodologies with high citation impact (e.g., CAN-mediated cycloadditions for functionalization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.